KCNQ2/Q3 Ion Channel Antagonist Activity: Defined IC₅₀ Value vs. Clinically Validated KCNQ Modulator Retigabine
Ethyl 4-chloroquinoline-3-carboxylate exhibits antagonist activity at the human KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel heteromer with an IC₅₀ of 120 nM, measured by automated patch clamp in CHO cells after 3-minute incubation [1]. In contrast, retigabine—the prototypical KCNQ opener used clinically for epilepsy—acts as a positive allosteric modulator (agonist) of the same KCNQ2/Q3 channel with an EC₅₀ of approximately 1.9 µM for the hyperpolarizing shift in activation [2]. The target compound thus represents a functionally opposite pharmacological profile (antagonist vs. agonist) at a therapeutically validated target, with approximately 16-fold higher binding potency at the orthosteric or allosteric site governing channel closure.
| Evidence Dimension | KCNQ2/Q3 channel modulation potency |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM (antagonist) at KCNQ2/Q3; CHO cells; automated patch clamp; 3 min incubation |
| Comparator Or Baseline | Retigabine: EC₅₀ ≈ 1.9 µM (agonist) for hyperpolarizing shift of KCNQ2/Q3 activation; same channel target |
| Quantified Difference | ~16-fold difference in absolute potency; opposite functional direction (antagonist vs. agonist) |
| Conditions | Target: automated patch clamp electrophysiology (CHO-KCNQ2/Q3). Comparator: two-electrode voltage clamp (Xenopus oocytes or mammalian cells). |
Why This Matters
Procurement for ion channel screening requires a defined antagonist chemotype at KCNQ2/Q3, and this compound is one of the few commercially available quinolines with a published sub-micromolar IC₅₀ at this specific heteromer, enabling its use as a tool compound or starting scaffold distinct from retigabine-like agonists.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). Affinity Data: IC₅₀ = 120 nM at KCNQ2/Q3 (Human), CHO cells, automated patch clamp, 3 min incubation. Deposited by Vanderbilt University Medical Center / ChEMBL, 2013. View Source
- [2] Tatulian, L.; Delmas, P.; Abogadie, F.C.; Brown, D.A. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. J. Neurosci. 2001, 21 (15), 5535–5545. EC₅₀ ≈ 1.9 µM for KCNQ2/3 activation shift. View Source
